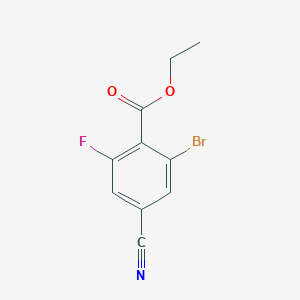

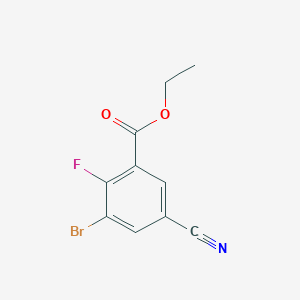

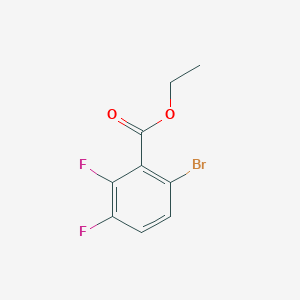

Ethyl 6-bromo-2,3-difluorobenzoate

Overview

Description

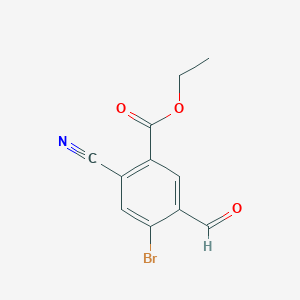

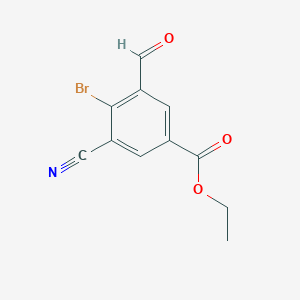

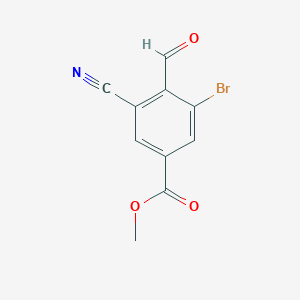

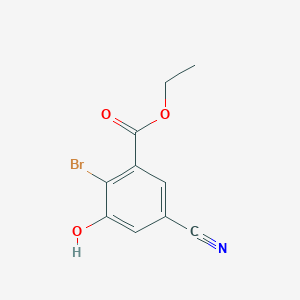

Ethyl 6-bromo-2,3-difluorobenzoate is a chemical compound used as an intermediate in the synthesis of various organic compounds . It has a molecular formula of C9H7BrF2O2 .

Synthesis Analysis

Ethyl 6-bromo-2,3-difluorobenzoate can be synthesized by reacting 5-bromo-2,3-difluorobenzoic acid with ethanol and a suitable acid catalyst. The resulting benzoate ester can be purified by recrystallization or chromatography.Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-2,3-difluorobenzoate consists of a benzoate core with bromine and fluorine substituents. The average mass of the molecule is 265.052 Da and the monoisotopic mass is 263.959747 Da .Physical And Chemical Properties Analysis

Ethyl 6-bromo-2,3-difluorobenzoate is a crystalline solid with a melting point of 74-76 °C. It is insoluble in water but soluble in many organic solvents including acetone, chloroform, and dichloromethane. This compound has a density of 1.67 g/cm3 and a boiling point of 273-274 °C at 760 mmHg.Scientific Research Applications

Exploring Structural Opportunities through Organometallic Methods

Modern organometallic methods have showcased the transformation of simple starting materials into complex molecular structures. For instance, research led by Schlosser and Heiss (2003) highlights the conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, leveraging direct metalation and carboxylation processes. This demonstrates the potential of ethyl 6-bromo-2,3-difluorobenzoate in synthesizing diverse chemical structures through regioflexible substitution, opening avenues for the creation of novel compounds with potential applications in various scientific fields (Schlosser & Heiss, 2003).

Photoarylation/Alkylation in Organic Synthesis

The study of photochemistry of 6-bromo-2-naphthols, as investigated by Pretali et al. (2009), provides insight into the creation of electrophilic carbene intermediates via photochemical processes. Such research underlines the significance of bromo-substituted compounds, including ethyl 6-bromo-2,3-difluorobenzoate, in developing photochemically driven synthetic pathways. These pathways could be harnessed for constructing complex molecular architectures, showcasing the compound's utility in organic synthesis and potential pharmaceutical applications (Pretali et al., 2009).

Advancements in Heterocyclic Chemistry

Research by Honey et al. (2012) on the synthesis of diverse trifluoromethyl heterocycles from a single precursor highlights the versatility of fluorinated compounds in creating pharmacologically relevant structures. This suggests the potential of ethyl 6-bromo-2,3-difluorobenzoate in serving as a building block for developing new heterocyclic compounds, which are crucial in the discovery of new drugs and materials (Honey et al., 2012).

Novel Photoinitiators for Polymerization

Kabatc et al. (2007) synthesized a series of 6-bromo-3-ethyl-2-styrylbenzothiazolium derivatives, evaluated as photoinitiators for radical polymerization. This research suggests the potential of ethyl 6-bromo-2,3-difluorobenzoate derivatives in developing new materials for polymer science, particularly in photopolymerization processes where controlled radical generation is crucial (Kabatc et al., 2007).

Photodegradation Studies for Environmental Insights

Sydnes et al. (2009) explored the photodegradation of ethyl 3-azido-4,6-difluorobenzoate, identifying novel degradation products and elucidating their structures. This research is crucial for understanding the environmental fate of bromo- and difluoro-substituted compounds, offering insights into their stability, degradation pathways, and potential environmental impacts. The findings could inform the design of more environmentally benign chemicals and materials (Sydnes et al., 2009).

properties

IUPAC Name |

ethyl 6-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMBKJWAROFABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-2,3-difluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.